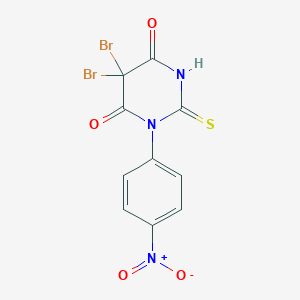methanol](/img/structure/B287931.png)
[1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol, also known as DPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPM is a chiral compound with two enantiomers, R and S, and has a molecular weight of 357.48 g/mol.
Wirkmechanismus
The mechanism of action of [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol is not fully understood. However, it is believed that this compound acts as a Lewis base and forms a complex with the substrate, which then undergoes a stereoselective reaction.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is relatively non-toxic to cells. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol in lab experiments is its high enantioselectivity and stereoselectivity. However, one of the limitations of using this compound is its high cost, which can make it difficult for researchers with limited budgets to use.
Zukünftige Richtungen
There are several future directions for the use of [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol in scientific research. One potential area of research is the use of this compound as a chiral auxiliary in the synthesis of new drugs. Another area of research is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,2-dimethylpropionyl chloride with pyrrolidine to produce 1-(2,2-dimethylpropanoyl)pyrrolidine. The second step involves the reaction of 1-(2,2-dimethylpropanoyl)pyrrolidine with benzophenone in the presence of a Lewis acid catalyst to produce this compound.
Wissenschaftliche Forschungsanwendungen
[1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is its use as a chiral auxiliary in asymmetric synthesis. This compound has been shown to be an effective chiral auxiliary for the asymmetric synthesis of various compounds, including amino acids, lactams, and lactones.
Eigenschaften
Molekularformel |
C22H27NO2 |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
1-[(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C22H27NO2/c1-21(2,3)20(24)23-16-10-15-19(23)22(25,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,25H,10,15-16H2,1-3H3/t19-/m0/s1 |
InChI-Schlüssel |
IVLWUMZUDVWOFI-IBGZPJMESA-N |
Isomerische SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES |
CC(C)(C)C(=O)N1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B287849.png)
![3'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287850.png)
![4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine](/img/structure/B287853.png)
![2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B287855.png)
![6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287856.png)
![6-{3-nitrophenyl}-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287857.png)
![6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B287858.png)
![1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone](/img/structure/B287859.png)
![1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B287861.png)
![6-(3-nitrophenyl)-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclooctane)](/img/structure/B287863.png)
![2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287864.png)

![6-(4-bromophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287869.png)
![7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B287871.png)